molecular formula C11H8O4 B1597529 6-Methyl-4-oxo-4h-chromene-3-carboxylic acid CAS No. 68723-78-4

6-Methyl-4-oxo-4h-chromene-3-carboxylic acid

Cat. No.: B1597529
CAS No.: 68723-78-4
M. Wt: 204.18 g/mol
InChI Key: QCLPFMIJXRWBNI-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Similar in structure but with a chloro and nitrile group, showing different biological activities.

    3-Methylflavone-8-carboxylic acid: Another chromene derivative with a carboxylic acid group at a different position, exhibiting unique pharmacological properties.

Uniqueness

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 6-position and carboxylic acid at the 3-position make it a versatile compound for various applications.

Properties

IUPAC Name

6-methyl-4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(12)8(5-15-9)11(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLPFMIJXRWBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374933
Record name 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68723-78-4
Record name 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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